molecular formula C17H11FN6O3 B3018858 3-(3-Fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893936-85-1

3-(3-Fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B3018858
CAS No.: 893936-85-1
M. Wt: 366.312
InChI Key: BPHBVBBGUPOTLI-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is a synthetic small molecule belonging to the triazolopyrimidine class of heterocyclic compounds, which are recognized for their diverse pharmacological potential in scientific investigation . Compounds within this structural class have demonstrated significant relevance in oncology research, with studies indicating potential mechanisms of action that include the inhibition of key kinases involved in cell cycle progression, such as CDK2 . By potentially binding to the active site of such enzymes, this compound class may disrupt protein-protein interactions crucial for tumor growth and proliferation, leading to cell cycle arrest and apoptosis in cancer cells . The triazolopyrimidine scaffold is also investigated in other therapeutic areas, including respiratory and endocrine disorder research, where it may modulate inflammatory responses or specific hormonal pathways . The presence of both fluorine and nitro substituents on the aromatic rings is a common medicinal chemistry strategy to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . This product is provided for research purposes to support the development of novel therapeutic agents and the study of disease mechanisms. It is intended For Research Use Only and is not approved for human, veterinary, or diagnostic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-(3-fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN6O3/c18-12-4-2-5-13(8-12)23-16-15(20-21-23)17(25)22(10-19-16)9-11-3-1-6-14(7-11)24(26)27/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHBVBBGUPOTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzylamine with 3-nitrobenzaldehyde to form an intermediate Schiff base, which is then cyclized with a suitable triazole precursor under acidic or basic conditions to yield the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Reduction: 3-(3-Aminophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one.

    Oxidation: this compound oxide.

    Substitution: 3-(3-Substituted phenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The nitro group increases logP compared to oxadiazole or glycoside derivatives, which could improve membrane permeability but reduce solubility .

Antifungal Derivatives (Thiazolo[4,5-d]pyrimidines)

Compounds like N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-3-(4-fluorophenyl)-2-thioxo-thiazolo[4,5-d]pyrimidin-7-one (III in ) exhibit antifungal activity via triazole-thiazole hybridization. The target compound lacks a thioxo group but shares fluorophenyl motifs, suggesting possible overlapping mechanisms .

Anticancer Glycosides

Triazolopyrimidines with glycosylthio groups (e.g., 3-(4-Methoxybenzyl)-5-(glucosylthio)-triazolo[4,5-d]pyrimidin-7-one ) demonstrate cytotoxicity against MCF-7 cells. The target compound’s nitro group may confer distinct redox properties, influencing oxidative stress pathways .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The nitro group likely reduces aqueous solubility compared to hydroxylated or glycosylated derivatives (e.g., 11 in ) .
  • Metabolic Stability: Fluorine atoms (as in the 3-fluorophenyl group) may slow hepatic metabolism, extending half-life relative to non-fluorinated analogues .

Biological Activity

3-(3-Fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H14FN5O3
  • Molecular Weight : 353.33 g/mol

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, in vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

Cell Line IC50 (μM) Reference
MCF-7 (Breast)18.36
PC-3 (Prostate)1.48
CAKI-1 (Renal)0.89

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of specific signaling pathways crucial for cancer cell survival.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial activity of this compound has also been explored. Preliminary data indicate that it may possess efficacy against various bacterial strains, although further studies are required to establish its full spectrum of antimicrobial activity.

Case Studies and Research Findings

  • Anticancer Activity in MCF-7 Cells : A study evaluated the compound's effect on MCF-7 breast cancer cells, revealing an IC50 value of 18.36 μM. This study highlighted its potential as a chemotherapeutic agent compared to established drugs like Tamoxifen, which had an IC50 of 23.31 μM .
  • Mechanistic Insights : Molecular docking studies have suggested that the compound interacts with key proteins involved in cancer progression, such as VEGFR-2 and EGFR. These interactions may explain its inhibitory effects on tumor growth and angiogenesis .
  • Safety Profile : Toxicity assessments have been conducted using non-cancerous cell lines to evaluate selectivity. The results indicated that while the compound is effective against cancer cells, it exhibits lower toxicity towards normal cells, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of 3-(3-Fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one?

  • Methodology : Begin with precursor selection for the triazolo[4,5-d]pyrimidin-7-one core. Cyclization steps require precise control of temperature and catalysts (e.g., sulfur/nitrogen sources, as in thiadiazole synthesis ). Monitor intermediates via TLC or HPLC. Optimize reaction times to avoid side products like nitro-group reduction or fluorophenyl dehalogenation.

Q. Which analytical techniques are most effective for confirming the structure of this compound?

  • Methodology : Use single-crystal X-ray diffraction for absolute conformation validation, as demonstrated in triazolo-pyrimidinone analogs . Complement with 1H^1H/13C^{13}C-NMR to verify substituent integration (e.g., fluorophenyl and nitrophenylmethyl groups) and mass spectrometry for molecular weight confirmation.

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

  • Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. For antimicrobial studies, employ microbroth dilution (CLSI guidelines) with Gram-positive/-negative strains. Include cytotoxicity controls (e.g., MTT assay on HEK293 cells) to distinguish specific activity from general toxicity .

Advanced Research Questions

Q. How should researchers address contradictory data in pharmacological studies (e.g., varying IC50 values across assays)?

  • Methodology : Re-evaluate assay conditions (pH, solvent purity, temperature) and compound stability (e.g., nitro-group susceptibility to light). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm activity. Cross-reference crystallographic data (e.g., torsion angles in triazolo-pyrimidinones ) to assess conformational impacts on bioactivity.

Q. What computational strategies can predict the compound’s interaction with biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s 3D structure (from X-ray data ) and target protein PDB files. Account for fluorine’s electronegativity and nitro-group steric effects. Validate with MD simulations to assess binding stability .

Q. How can environmental fate studies be designed to evaluate the compound’s ecotoxicological risks?

  • Methodology : Follow OECD guidelines for biodegradation (OECD 301) and bioaccumulation (OECD 305). Use HPLC-MS to track degradation products in simulated aquatic systems. Assess toxicity on model organisms (Daphnia magna, zebrafish) via LC50/EC50 determination, referencing protocols from long-term environmental projects .

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